5-(Piperidin-3-yloxy)-1H-indazole is a chemical compound characterized by a piperidine ring attached to an indazole core. The piperidine moiety introduces a nitrogen atom into the six-membered ring, while the indazole structure consists of a fused benzene and pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including applications in treating various diseases.
The compound is synthesized through various methods, primarily involving the cyclization of precursors under specific conditions to form the indazole core followed by the introduction of the piperidine ring. Research literature and patent filings provide insights into its synthesis and applications .
The synthesis of 5-(Piperidin-3-yloxy)-1H-indazole typically involves several key steps:
The synthesis can utilize various reagents and conditions, including:
The molecular structure of 5-(Piperidin-3-yloxy)-1H-indazole can be represented as follows:
Key structural data includes:
5-(Piperidin-3-yloxy)-1H-indazole can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-(Piperidin-3-yloxy)-1H-indazole is primarily linked to its interactions with biological targets in the body. It may act on specific receptors or enzymes involved in disease pathways, influencing cellular responses.
Research indicates that derivatives of indazole compounds often exhibit activity against certain receptors, suggesting that 5-(Piperidin-3-yloxy)-1H-indazole may have similar pharmacological effects. For example, studies have shown that modifications to the indazole structure can enhance binding affinity to target proteins involved in pain perception and neurodegenerative diseases .
Relevant data from studies indicate that the compound exhibits unique reactivity patterns due to its specific structural features .
5-(Piperidin-3-yloxy)-1H-indazole has several promising applications in scientific research:
5-(Piperidin-3-yloxy)-1H-indazole represents a strategically designed hybrid molecule merging two pharmacologically significant motifs: the indazole heterocycle and the piperidine-oxy linker. This molecular architecture positions it as a promising scaffold for modulating diverse biological targets, particularly in oncology and central nervous system (CNS) disorders. The compound’s chemical structure features an indazole nitrogen (N1 or N2) capable of hydrogen bonding, coupled with a piperidine moiety offering conformational flexibility and basicity amenable to salt formation—enhancing solubility and bioavailability. Its synthesis (typically achieved via nucleophilic substitution between halide-activated indazoles and piperidinyl alcohols) enables exploration of structure-activity relationships (SARs) critical for drug discovery [7] [9].
The indazole nucleus (benzopyrazole) is a privileged scaffold in medicinal chemistry due to its:
Table 1: Clinically Approved Drugs Featuring the Indazole Scaffold
Drug Name | Structure Class | Primary Therapeutic Use | Key Mechanism of Action |
---|---|---|---|
Bendazac | 1H-Indazole-3-acetic acid | Anti-cataract/Anti-inflammatory | Protein denaturation inhibitor |
Benzydamine | 3-(1-Benzylindazolyl)propan-1-one | NSAID (Topical) | Non-selective COX inhibitor |
Axitinib | 3-(2H-Indazol-2-yl)benzamide | Renal cell carcinoma | VEGFR tyrosine kinase inhibitor |
Lonidamine | 1-(2,4-Dichlorobenzyl)indazole-3-carboxylate | Antineoplastic (mitochondrial) | Hexokinase II inhibitor |
Indazole derivatives exhibit broad pharmacological profiles:
The synthetic accessibility of C5-substituted indazoles (such as 5-(piperidin-3-yloxy)-1H-indazole) facilitates rapid SAR exploration, particularly for optimizing target affinity and physicochemical properties [2] [7].
The piperidine-oxy (–O-piperidine) linker bridges aromatic systems and alicyclic amines, conferring distinct advantages:
Table 2: Impact of Piperidine-Oxy Modifications on Dopamine D2 Receptor Pharmacology
Compound* | R (Piperidine Substituent) | D2R Binding Affinity (Ki, nM) | β-Arrestin Recruitment (EC₅₀, nM) | Functional Selectivity Profile |
---|---|---|---|---|
UNC9994 (36) | 4-(2,3-Dichlorophenyl) | 0.28 | 0.8 (Partial agonist) | β-arrestin-biased agonist |
Compound 3 | 2-Ethoxy | 2.8 | 0.8 | Balanced agonist |
Compound 4 | 2-Isopropoxy | 3.1 | 2.0 | β-arrestin-biased agonist |
*Data adapted from structure-functional selectivity studies on aripiprazole analogs [5].
Key pharmacological effects include:
In 5-(piperidin-3-yloxy)-1H-indazole, the ether oxygen and basic piperidine nitrogen create a "dual-point" interaction domain, enabling simultaneous engagement with polar residues (e.g., serine/threonine kinases) and hydrophobic pockets. This design is leveraged in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, where the piperidine nitrogen anchors electrophiles (e.g., acrylamides) for targeted covalent modification [3] [7].
Table 3: Key Indazole-Piperidine Hybrids in Preclinical Research
Compound Name/CAS | Molecular Formula | Primary Biological Target | Reported Activity |
---|---|---|---|
5-(Piperidin-4-yloxy)-1H-indazole (CAS 478827-08-6) | C₁₂H₁₅N₃O | Kinases/GPCRs | Broad screening hit [7] |
1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride (CAS 1190012-49-7) | C₁₃H₁₇N₃O·HCl | Neurological targets | Neuropharmacology probe [4] |
3-(5-{[4-(Aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DrugBank DB07075) | C₂₃H₂₄N₆ | CHK1 kinase | Anticancer candidate [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7